Agomelatine (L(+)-Tartaric acid)
Übersicht
Beschreibung
Agomelatine (L(+)-Tartaric acid) is a novel antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. It is known for its unique mechanism of action, which involves both melatonergic and serotonergic pathways. Agomelatine is structurally related to melatonin and acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Agomelatine can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, where 7-methoxy-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then further processed to yield agomelatine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as potassium dihydrogen phosphate.
Industrial Production Methods: Industrial production of agomelatine involves a series of well-controlled steps to ensure high purity and yield. The process includes the preparation of intermediates, followed by purification techniques like rectification and column chromatography . The methods are designed to be scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Agomelatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the final synthesis of agomelatine .
Wissenschaftliche Forschungsanwendungen
Agomelatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study melatonergic and serotonergic pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Industry: Employed in the development of new pharmaceuticals targeting similar pathways.
Wirkmechanismus
Agomelatine exerts its effects by acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C). This dual action helps resynchronize circadian rhythms and increase the release of norepinephrine and dopamine in the frontal cortex . The compound’s unique mechanism involves modulation of multiple cellular pathways, including the increase of trophic factors and synaptic remodeling .
Vergleich Mit ähnlichen Verbindungen
Melatonin: Shares structural similarities and acts on melatonin receptors but lacks the serotonergic antagonism.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.
Fluoxetine: Another SSRI, primarily affecting serotonin reuptake without melatonergic activity.
Uniqueness: Agomelatine’s uniqueness lies in its dual action on melatonin and serotonin receptors, which provides a novel approach to treating depression and anxiety. Unlike traditional antidepressants, it does not interfere with the reuptake of serotonin, norepinephrine, or dopamine .
Biologische Aktivität
Agomelatine, also known as L(+)-Tartaric acid, is a novel antidepressant that primarily acts as a melatonergic agent, specifically targeting melatonin receptors while exhibiting antagonistic properties towards serotonin receptors. It is classified as a norepinephrine-dopamine disinhibitor (NDDI) due to its selective antagonism of the 5-HT2C receptor, which plays a crucial role in its antidepressant effects. This compound has been approved for the treatment of major depressive disorder (MDD) and is noted for its unique pharmacological profile that distinguishes it from traditional antidepressants such as SSRIs and SNRIs.
Pharmacodynamics
Agomelatine's mechanism of action involves:
- Melatonin Receptor Agonism : It binds to melatonin receptors (MT1 and MT2), promoting sleep regulation and circadian rhythm normalization.
- Serotonin Receptor Antagonism : It acts as an antagonist at the 5-HT2C receptor, leading to increased release of norepinephrine and dopamine, particularly in the frontal cortex .
- Circadian Rhythm Resynchronization : Agomelatine has demonstrated efficacy in resynchronizing circadian rhythms in various animal models, which is beneficial for patients with sleep disturbances associated with depression .
Table 1: Key Pharmacodynamic Properties of Agomelatine
Property | Description |
---|---|
Melatonin Receptor Agonist | Yes (MT1, MT2) |
5-HT2C Receptor Antagonist | Yes |
Norepinephrine Release | Increased in the frontal cortex |
Dopamine Release | Increased in the frontal cortex |
Circadian Rhythm Effects | Resynchronization in sleep patterns |
Clinical Efficacy
Agomelatine has shown comparable efficacy to traditional antidepressants in clinical trials. Studies indicate that it can effectively reduce depressive symptoms with a favorable side effect profile.
Case Studies and Clinical Trials
- Efficacy Comparison : In head-to-head trials against SSRIs like paroxetine and sertraline, agomelatine demonstrated similar efficacy in alleviating symptoms of major depression while causing fewer side effects related to sexual dysfunction and weight gain .
- Long-term Use : A 24-week open-label study indicated that patients treated with agomelatine experienced sustained improvement in depressive symptoms without significant adverse effects, highlighting its tolerability .
- Safety Profile : The drug is generally well-tolerated, with common side effects including nausea, headache, and fatigue. Serious adverse events are rare, making it a suitable option for long-term management of depression .
Table 2: Summary of Clinical Findings
Study Type | Findings |
---|---|
Head-to-Head Trials | Comparable efficacy to SSRIs; better side effect profile |
Long-term Open-label | Sustained improvement; good tolerability |
Safety Assessments | Generally well-tolerated; rare serious adverse events |
Mechanistic Insights
Research has elucidated several mechanisms through which agomelatine exerts its effects:
- Circadian Phase Shifting : Agomelatine induces phase advances in sleep timing and body temperature decline, contributing to improved sleep quality .
- Neurotransmitter Modulation : By enhancing norepinephrine and dopamine release without affecting serotonin levels significantly, agomelatine provides a unique approach to managing depressive disorders .
Mechanism | Effect |
---|---|
Melatonin Receptor Activation | Sleep regulation; circadian rhythm normalization |
5-HT2C Receptor Antagonism | Increased norepinephrine and dopamine release |
Phase Advance Induction | Improved sleep quality; reduced insomnia symptoms |
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPJXPTFZIKTL-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.